3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride
Description
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride is a cyclobutane derivative featuring an aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) group at the 3-position of the ring, along with a ketone group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents. This compound is likely used as a pharmaceutical intermediate or building block in organic synthesis, given its functionalized cyclobutane core .
Properties
IUPAC Name |
3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-3-6(4-8)1-5(9)2-6;/h8H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJHDOYFLULULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CN)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of Functional Groups: The aminomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions. For example, the hydroxymethyl group can be introduced by reacting the cyclobutane ring with formaldehyde under basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: 3-(Aminomethyl)-3-(carboxymethyl)cyclobutan-1-one.
Reduction: 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Mechanism of Action
The mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. The aminomethyl and hydroxymethyl groups can engage in hydrogen bonding and electrostatic interactions, influencing the activity of these targets.
Materials Science
Development of Novel Polymers
The unique structure of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride makes it a candidate for creating new materials with tailored properties. Research indicates potential applications in developing polymers that exhibit specific mechanical and thermal characteristics.
Biological Studies
Enzyme Interaction Studies
Research has utilized this compound to investigate the effects of cyclobutane-containing compounds on biological systems. It has been shown to interact with various enzymes, which can be pivotal in understanding metabolic pathways and developing enzyme inhibitors.
Neuroprotective Effects
A study investigated the neuroprotective properties of this compound in a mouse model of neurodegeneration. The results indicated significant improvements in cognitive function and reductions in neuroinflammation markers, suggesting its potential utility in treating neurodegenerative diseases.
Anticancer Properties
In vitro studies demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and colon cancers. The observed IC values ranged from 0.5 to 2 µM, indicating promising anticancer activity that warrants further investigation.
Synthetic Routes
The synthesis of this compound typically involves:
- Cyclobutane Ring Formation : Achieved through [2+2] cycloaddition reactions.
- Functional Group Introduction : Aminomethyl and hydroxymethyl groups are introduced via nucleophilic substitution reactions.
- Hydrochloride Salt Formation : The final step involves treating the free base with hydrochloric acid to yield the hydrochloride salt.
Types of Reactions
This compound can undergo various chemical reactions:
- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.
- Reduction : The carbonyl group can be reduced to a hydroxyl group.
- Substitution : The aminomethyl group can participate in substitution reactions with electrophiles.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | 3-(Aminomethyl)-3-(carboxymethyl)cyclobutan-1-one |
| Reduction | Sodium borohydride | 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol |
| Substitution | Alkyl halides + Base | Various substituted derivatives |
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Functional Group Impact
Compound A : 3-(Aminomethyl)-3-phenylcyclobutan-1-one Hydrochloride (CAS 1315368-94-5)
- Structure : Phenyl group replaces hydroxymethyl.
- The absence of a hydroxyl group eliminates hydrogen-bonding capacity, altering interactions with biological targets.
- Applications : Likely prioritized for hydrophobic environments or as a precursor in aromatic coupling reactions .
Compound B : cis-3-Amino-1-methylcyclobutan-1-ol Hydrochloride (CAS 1523606-23-6)
- Structure : Methyl and hydroxyl groups at 1- and 3-positions, respectively.
- Key Differences: Molecular weight: 137.61 g/mol (vs. ~180–200 g/mol for the target compound). Conformational rigidity due to cis stereochemistry; hydroxyl and amino groups may form zwitterionic interactions.
- Applications: Potential use in chiral synthesis or as a ligand in catalysis .
Compound C : 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride (CAS 1207894-63-0)
- Structure : Benzyloxy and carboxylic acid substituents.
- Key Differences :
- Molecular weight: 257.71 g/mol (higher due to benzyloxy and carboxylic acid groups).
- Carboxylic acid introduces an additional ionizable group (pKa ~2–3), influencing solubility and reactivity.
- Applications : Suited for peptide mimetics or metal-chelating agents .
Physicochemical Properties
*Estimated based on structural analogues.
Biological Activity
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride is a compound that has attracted attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a cyclobutane ring with both aminomethyl and hydroxymethyl substituents, which may contribute to its biological effects. The molecular formula is with a molecular weight of approximately 131.18 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the aminomethyl and hydroxymethyl groups allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing signaling pathways critical for cellular function.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies indicate that modifications to the cyclobutane ring and functional groups can significantly impact potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against certain cancer cell lines |
| Variation in alkyl chain length | Altered binding affinity to receptors |
| Hydroxymethyl group position | Critical for enzyme interaction |
Case Studies
- Antiproliferative Effects : Research has demonstrated that derivatives of cyclobutane compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range when tested against human liver cancer cells .
- Neurotropic Activity : Some studies have highlighted the neurotropic properties of cyclobutane derivatives, suggesting potential applications in treating neurological disorders. The compound's ability to cross the blood-brain barrier could enhance its efficacy in targeting central nervous system disorders .
Research Findings
Recent investigations into this compound have revealed promising results:
- In vitro Studies : The compound exhibited notable activity against various enzymes involved in metabolic processes, indicating its potential as a therapeutic agent.
- Animal Models : Preliminary animal studies have shown that administration of this compound can lead to significant improvements in models of neurodegeneration, suggesting its utility in developing treatments for diseases like Alzheimer's .
Q & A
Basic: What are the key considerations for optimizing the synthetic route of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride to minimize impurities?
Methodological Answer:
The synthesis should prioritize regioselective functionalization of the cyclobutane ring to avoid byproducts. For example, a stepwise approach involving imine formation followed by borohydride reduction (as seen in analogous cyclobutane derivatives) can improve yield . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to direct aminomethylation/hydroxymethylation.
- Purification : Employ gradient HPLC with ion-pair reagents (e.g., TFA) to separate polar impurities.
Monitor intermediates via ¹H/¹³C NMR to confirm regiochemistry and detect side reactions early .
Basic: How can researchers reliably confirm the stereochemistry of this compound?
Methodological Answer:
Use a combination of:
- X-ray crystallography : Resolves absolute configuration but requires high-purity single crystals.
- NOESY NMR : Detects spatial proximity between protons on the aminomethyl and hydroxymethyl groups to infer relative stereochemistry .
- Vibrational Circular Dichroism (VCD) : Assigns enantiomeric excess in solution phase.
For cyclobutane derivatives, computational modeling (e.g., DFT) can predict stable conformers and validate experimental data .
Advanced: How should researchers address discrepancies in reported purity values for this compound across different studies?
Methodological Answer:
Discrepancies often arise from:
- Analytical method variability : Compare results using standardized protocols (e.g., USP-grade HPLC columns).
- Hydration state : Characterize via Karl Fischer titration and thermogravimetric analysis (TGA) to account for water content .
- Isomeric contamination : Use chiral chromatography (e.g., Chiralpak® columns) to quantify stereoisomers, which are common in strained cyclobutane systems .
Publish full analytical conditions (e.g., mobile phase, detector settings) to enable cross-study validation.
Advanced: What experimental designs are recommended for assessing the compound’s stability under physiological conditions?
Methodological Answer:
Design a stability study with:
- pH variation : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS.
- Oxidative stress : Expose to H₂O₂ or radical initiators (e.g., AIBN) to simulate metabolic pathways.
- Light sensitivity : Use ICH Q1B guidelines for photostability testing under UV/visible light.
For cyclobutane derivatives, the ring strain increases susceptibility to hydrolysis; track ring-opening products using HRMS and assign structures via fragmentation patterns .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the cyclobutane ring.
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict hydrolysis pathways.
- Transition State Modeling : Use software like Gaussian or ORCA to model ring-opening reactions under basic conditions.
Validate predictions with experimental kinetics (e.g., pseudo-first-order rate constants) .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Keep at –20°C under inert gas (Ar/N₂) in amber vials to prevent oxidation and photodegradation .
- Handling : Use gloveboxes for hygroscopic samples; pre-dry solvents to avoid hydrolysis.
- Stability monitoring : Perform accelerated stability testing (40°C/75% RH) and track via LC-MS every 3 months .
Advanced: How can researchers resolve contradictory bioactivity data in cell-based assays involving this compound?
Methodological Answer:
Contradictions may stem from:
- Cell line variability : Validate across multiple lines (e.g., HEK293, HeLa) and include isogenic controls.
- Solubility artifacts : Pre-dissolve in DMSO at <0.1% v/v and confirm solubility via dynamic light scattering (DLS).
- Off-target effects : Use CRISPR knockouts or pharmacological inhibitors to isolate target pathways.
Report EC₅₀/IC₅₀ values with 95% confidence intervals and use ANOVA for cross-study comparisons .
Basic: What spectroscopic techniques are essential for characterizing intermediates during synthesis?
Methodological Answer:
- FT-IR : Track functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹).
- ²D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm cyclobutane ring integrity.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error.
For intermediates prone to tautomerism, use variable-temperature NMR to resolve dynamic equilibria .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Scaffold modification : Introduce substituents at the aminomethyl/hydroxymethyl positions to probe steric/electronic effects.
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond donors/acceptors.
- In silico docking : Screen against target proteins (e.g., enzymes with cyclobutane-binding pockets) using AutoDock Vina.
Validate SAR with in vitro binding assays (SPR/ITC) and correlate with computed binding energies .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR/Raman to monitor reaction progress in real time.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
- Quality by Design (QbD) : Define a design space for critical quality attributes (CQAs) like enantiomeric purity and particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
